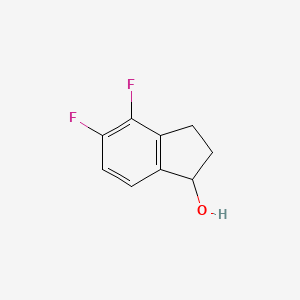

4,5-difluoro-2,3-dihydro-1H-inden-1-ol

Description

4,5-Difluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated indanol derivative characterized by a bicyclic indene scaffold with hydroxyl (-OH) and fluorine substituents at the 4- and 5-positions. For example, fluorinated indanols such as 4-fluoro-2,3-dihydro-1H-inden-1-ol (CID 59202298) exhibit a molecular formula of C₉H₉FO, a hydroxyl group at position 1, and fluorine at position 4 . Such fluorinated scaffolds are often employed in drug discovery due to their metabolic stability and ability to modulate target affinity, as seen in PD-1/PD-L1 inhibitors like CCX4503 .

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

4,5-difluoro-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C9H8F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8,12H,2,4H2 |

InChI Key |

OLXLGPHHILUIOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of a precursor compound followed by reduction. One common method is to start with a functionalized indan derivative, which is then reacted with a fluorinating agent to introduce the fluorine atoms at the desired positions. The resulting intermediate is subsequently reduced to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated indan derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,5-difluoro-2,3-dihydro-1H-inden-1-one, while nucleophilic substitution can introduce various functional groups at the fluorine positions .

Scientific Research Applications

4,5-Difluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4,5-difluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 4,5-difluoro-2,3-dihydro-1H-inden-1-ol can be contextualized by comparing it to analogs with variations in substituent position, functional groups, and stereochemistry. Key examples include:

Table 1: Structural and Functional Comparison of Indanol Derivatives

Key Observations

Ketone derivatives (e.g., 5,6-difluoroindanone ) lack the hydroxyl group critical for hydrogen bonding, limiting their direct biological applicability.

Stereochemical Influence: Enantiomeric preference is critical for activity. For example, S-enantiomers of PD-L1 inhibitors exhibit superior potency due to optimal spatial alignment with the target . Similar stereochemical analysis via CD spectroscopy has been applied to indanol derivatives .

Functional Group Modifications: Replacement of -OH with -NH₂ (e.g., 2-aminoindanol ) or -NO₂ (e.g., 6-fluoro-4-nitroindanol ) alters solubility and target engagement. The hydroxyl group in 4,5-difluoroindanol likely facilitates hydrogen bonding in therapeutic targets.

Biological Activity: While the target compound’s activity is inferred, structurally related indanols (e.g., CCX4503) demonstrate nanomolar IC₅₀ values in PD-L1 inhibition assays and in vivo tumor suppression . Fluorination at specific positions correlates with improved potency .

Research Findings and Implications

PD-L1 Inhibition: Indanol derivatives with rigidified linkers (e.g., CCX4503) show efficacy comparable to anti-PD-L1 antibodies in melanoma models. The 4,5-difluoro substitution in the target compound may similarly enhance PD-L1 binding by reducing rotational freedom and optimizing hydrophobic interactions .

Synthetic Accessibility: Fluorinated indanols are synthesized via multistep routes involving halogenation and cyclization. For example, 6-fluoro-4-nitroindanol is prepared using nitration protocols , which could be adapted for 4,5-difluoroindanol synthesis.

Chiral Resolution: The absolute configuration of indanol derivatives (e.g., 9S vs. 9R in sterol O-acyltransferase inhibitors ) significantly impacts activity. Enantioselective synthesis or chiral chromatography would be essential for optimizing the target compound’s efficacy.

Biological Activity

4,5-Difluoro-2,3-dihydro-1H-inden-1-ol is an organic compound notable for its unique bicyclic structure and the presence of both hydroxyl and fluorine functional groups. Its molecular formula is , with a molecular weight of 170.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and metabolic pathways.

Structural Characteristics

The structural features of this compound significantly influence its biological activity:

- Hydroxyl Group : Facilitates hydrogen bonding, enhancing interactions with biological macromolecules.

- Fluorine Atoms : Increase lipophilicity and metabolic stability, potentially improving binding affinity to target sites.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity through:

- Competitive Inhibition : The compound may compete with substrates for binding sites on enzymes.

- Allosteric Effects : It may induce conformational changes in enzymes that affect their activity.

The specific enzyme targets include those involved in metabolic pathways relevant to cancer and other diseases. For instance, studies have shown that this compound can inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Cancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Metabolic Disorders : In vitro studies revealed that the compound could influence glucose metabolism and lipid profiles in cell cultures, suggesting potential applications in diabetes management.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : Enhanced by fluorine substitutions which stabilize interactions with receptor sites.

- Modulation of Signaling Pathways : The compound may influence signaling cascades related to inflammation and cellular stress responses.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 5-Fluoro-2,3-dihydro-1H-inden-1-one | 0.90 | Lacks hydroxyl group; has a carbonyl instead |

| 5-Fluoroindene | 0.85 | Simple indene structure; no dihydro component |

| 5,6-Difluoro-2,3-dihydro-1H-indene | 0.95 | Two fluorine substitutions on adjacent carbons |

| 1-(4-Fluorophenyl)ethyl Alcohol | 0.90 | Contains a phenyl group; different functional group |

| 5-Fluoroindanol | 0.90 | Hydroxyl group present; simpler structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.